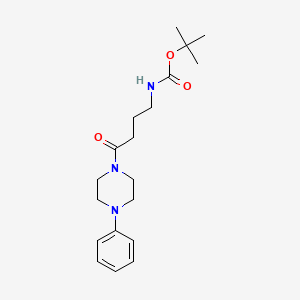![molecular formula C14H14ClNO4 B13371783 2-Chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B13371783.png)
2-Chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzoic acid moiety and a furan ring substituted with a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to obtain 2-chlorobenzoic acid. This is followed by the introduction of the furan ring through a series of reactions involving furan derivatives. The hydroxyethylamino group is then introduced via nucleophilic substitution reactions, often using ethanolamine as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the furan ring or the benzoic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the furan and benzoic acid moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the furan or benzoic acid rings.
Furan-based compounds: Other compounds containing furan rings with various functional groups.
Chlorobenzoic acids: Compounds with chlorinated benzoic acid moieties and different substituents.
Uniqueness
The uniqueness of 2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H14ClNO4 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-chloro-5-[5-[(2-hydroxyethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H14ClNO4/c15-12-3-1-9(7-11(12)14(18)19)13-4-2-10(20-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2,(H,18,19) |
InChI Key |
MWWWEFIJSXHFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNCCO)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B13371703.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371706.png)
![2-{4-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371707.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13371712.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371717.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B13371724.png)

![2-[(4-Methoxybutyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B13371738.png)
![6-(1-Adamantyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371744.png)
![3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371745.png)
![2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B13371751.png)
![6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371753.png)
![1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone](/img/structure/B13371760.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B13371770.png)
